1,5-Dibromo-2,6-dimethoxynaphthalene
Overview
Description
1,5-Dibromo-2,6-dimethoxynaphthalene is a chemical compound that is closely related to various naphthalene derivatives which have been studied for their unique chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as 1,5-dibromonaphthalene and 1,5-dimethoxynaphthalene. These compounds are part of a broader class of naphthalene derivatives that have been of interest in various fields of chemistry due to their structural and electronic properties .
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multi-step reactions including bromination, methylation, and other functional group transformations. For instance, the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid, a compound with a similar methoxylation pattern to 1,5-dibromo-2,6-dimethoxynaphthalene, was achieved in seven steps starting from 2-naphthol . This process included bromination and methylation steps, which are likely relevant to the synthesis of 1,5-dibromo-2,6-dimethoxynaphthalene. The synthesis of other related compounds, such as 2,11-dibromo-13,14-dimesityl-5,8-dioxapentaphene, also involves bromination and demonstrates the stability of brominated naphthalene derivatives .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex, with substituents influencing the overall geometry and electronic distribution. For example, the crystal structure of 1,5-dibromonaphthalene shows that it crystallizes in the monoclinic space group, and the presence of bromine atoms can significantly affect the molecular conformation . Similarly, the structure of 1,5-dimethoxynaphthalene has been characterized by vibrational spectroscopy and density functional theory calculations, providing insights into the effects of methoxy groups on the naphthalene core .
Chemical Reactions Analysis
Naphthalene derivatives undergo various chemical reactions, including oxidation, transbromination, and reactions with other functional groups. The oxidation of 1,6-dibromo-2,7-dimethoxynaphthalene, a compound with a similar substitution pattern, leads to the formation of new bromonaphthaquinone derivatives . These reactions highlight the reactivity of bromo- and methoxy-substituted naphthalenes and suggest that 1,5-dibromo-2,6-dimethoxynaphthalene would also participate in interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of bromine and methoxy groups can affect properties such as solubility, melting point, and reactivity. For example, the twisted π-framework and bond-length alternation in the central o-quinodimethane skeleton of a related compound affect its absorption properties and redox behavior . The crystal structure and hydrogen bonding interactions also play a crucial role in the molecular packing and stability of these compounds . The vibrational spectroscopy and theoretical calculations of 1,5-dimethoxynaphthalene provide detailed information on the vibrational modes and electronic structure, which are essential for understanding the physical properties of these molecules .
Scientific Research Applications
- Synthesis of 2,6-dihydroxynaphthalene
- Field : Organic Chemistry
- Application : 2,6-Dihydroxynaphthalene is an important fine chemical in organic synthesis and has attracted considerable interest from scientists. It is one of the essential building blocks for ‘intelligent’ materials such as molecular tubes and liquid crystalline polymers .
- Results : The synthetic method used 6-bromo-2-naphthol as the starting material which was easily prepared from β-naphthol according to Koelsch’s method .
- General Use
- Field : Proteomics Research
- Application : “1,5-Dibromo-2,6-dimethoxynaphthalene” is a specialty product used in proteomics research .
- Method : The specific methods of application in proteomics research are not provided .
- Results : The outcomes or results obtained from its use in proteomics research are not specified .
- Chemical Properties
- Field : Chemistry
- Application : “1,5-Dibromo-2,6-dimethoxynaphthalene” is a chemical compound with the molecular formula C12H10Br2O2 and a molecular weight of 346.01 . It is used in various chemical reactions due to its properties .
- Method : The specific methods of application in chemical reactions are not provided .
- Results : The outcomes or results obtained from its use in chemical reactions are not specified .
Safety And Hazards
“1,5-Dibromo-2,6-dimethoxynaphthalene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
properties
IUPAC Name |
1,5-dibromo-2,6-dimethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-9-5-3-8-7(11(9)13)4-6-10(16-2)12(8)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDSFEXTWVVJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348168 | |
Record name | 1,5-Dibromo-2,6-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,6-dimethoxynaphthalene | |
CAS RN |
25315-06-4 | |
Record name | 1,5-Dibromo-2,6-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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